N-(5-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(5-BUTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a triazine ring, which is a common structural motif in various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BUTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Sulfonamide Formation: The final step involves the reaction of the triazine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-BUTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfonamides.
Medicine: Potential use as an antimicrobial agent due to its sulfonamide structure.
Industry: Use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-BUTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE likely involves the inhibition of enzymes that are crucial for the survival of microorganisms. Sulfonamides typically act by inhibiting dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used to treat urinary tract infections.
Uniqueness
N-(5-BUTYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific triazine ring structure and the presence of a butyl group, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
Molecular Formula |
C14H22N4O2S |
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Molecular Weight |
310.42 g/mol |
IUPAC Name |
N-(3-butyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H22N4O2S/c1-3-4-9-18-10-15-14(16-11-18)17-21(19,20)13-7-5-12(2)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H2,15,16,17) |
InChI Key |
JMQYIYAVDICGIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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